BenchChemオンラインストアへようこそ!

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

Arginase inhibition Transition-state analogue Stereochemical structure-activity relationship

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid (CAS 1217633-00-5; MF C₁₆H₂₉NO₆; MW 331.40) is a crystalline, chiral α,α‑disubstituted amino acid featuring a free (S)‑α‑amine, a free α‑carboxylic acid, an α‑tert‑butyl ester (‘2‑(tert‑butoxycarbonyl)’), and a ω‑tert‑butyl ester (‘7‑tert‑butoxy‑7‑oxo’). It is supplied at ≥95% purity with refrigerated (2–8 °C) storage as a building block for solution‑ and solid‑phase peptide synthesis and has been structurally confirmed by single‑crystal X‑ray diffraction.

Molecular Formula C16H29NO6
Molecular Weight 331.40 g/mol
Cat. No. B7853544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid
Molecular FormulaC16H29NO6
Molecular Weight331.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCC(C(=O)O)(C(=O)OC(C)(C)C)N
InChIInChI=1S/C16H29NO6/c1-14(2,3)22-11(18)9-7-8-10-16(17,12(19)20)13(21)23-15(4,5)6/h7-10,17H2,1-6H3,(H,19,20)/t16-/m0/s1
InChIKeyIFVKVAIHMBATFM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid: Chiral, Orthogonally Protected C7 Building Block for Precision Peptide Synthesis and Arginase‑Modulator Programs


(S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid (CAS 1217633-00-5; MF C₁₆H₂₉NO₆; MW 331.40) is a crystalline, chiral α,α‑disubstituted amino acid featuring a free (S)‑α‑amine, a free α‑carboxylic acid, an α‑tert‑butyl ester (‘2‑(tert‑butoxycarbonyl)’), and a ω‑tert‑butyl ester (‘7‑tert‑butoxy‑7‑oxo’). It is supplied at ≥95% purity with refrigerated (2–8 °C) storage as a building block for solution‑ and solid‑phase peptide synthesis and has been structurally confirmed by single‑crystal X‑ray diffraction [1]. The compound serves as a protected precursor to (S)-2‑amino‑7‑oxoheptanoic acid (AOH), a transition‑state analogue arginase inhibitor with a Ki of 60 μM against rat arginase I [2].

Why (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid Cannot Be Replaced by Generic Protected ω‑Oxo‑Acids or Linear C7 Building Blocks


Generic substitution fails on three grounds. First, the (S)‑configuration at C‑2 directly determines the potency of the downstream arginase inhibitor AOH: the (S)‑enantiomer exhibits Ki = 60 μM, whereas the unsaturated (S)‑analogue loses 6‑fold affinity (Ki = 360 μM), demonstrating that even minor stereoelectronic changes in the heptanoate scaffold are poorly tolerated [1]. Second, simple linear building blocks such as Boc‑7‑aminoheptanoic acid (Boc‑7‑Ahp‑OH, CAS 60142-89-4) or 7‑(tert‑butoxy)‑7‑oxoheptanoic acid (CAS 1469894-57-2) lack the α,α‑disubstituted architecture and the free α‑amine, preventing the convergent, bidirectional coupling strategies that the title compound enables . Third, Fmoc‑protected analogs (e.g., Fmoc‑Apm(OtBu)‑OH) impose a base‑labile orthogonal protection scheme incompatible with acid‑sensitive substrates and Boc‑SPPS protocols, whereas the title compound's all‑acid‑labile tert‑butyl‑based protections allow a single global deprotection step under TFA .

Quantitative Differentiation Evidence for (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid vs. Closest Comparators


Stereochemical Configuration Drives a ≥6‑Fold Potency Window in the Downstream Arginase Inhibitor

The title compound is the direct synthetic precursor to (S)-2-amino-7-oxoheptanoic acid (AOH), whose biological activity is strictly stereochemistry‑dependent. AOH (S‑enantiomer) inhibits rat arginase I with Ki = 60 ± 8 μM at pH 9.5, while the closely related (S)-(E)-2-amino-7-oxohept‑5‑enoic acid (unsaturated AOH) shows Ki = 360 ± 160 μM — a 6‑fold loss in affinity arising solely from introduction of a trans double bond at C5–C6 [1]. The (R)-enantiomer of AOH is not reported to inhibit arginase, consistent with the absolute configurational requirement observed for the nanomolar boronic acid inhibitor ABH (Ki = 8.5 nM for the (S)-enantiomer vs. no reported activity for the (R)-form) [2]. The title compound's (S)-configuration is verified by the InChI stereodescriptor '/t16-/m0/s1' and by X‑ray crystallography of a structural analog .

Arginase inhibition Transition-state analogue Stereochemical structure-activity relationship

α,α‑Disubstituted Architecture Intrinsically Prevents Coupling‑Step Racemization, Unlike Standard Boc‑Amino Acids

The title compound bears a quaternary α‑carbon (C‑2) substituted with NH₂, COOH, COOtBu, and the heptanoate side chain, eliminating the α‑proton that is the primary source of racemization during carboxylate activation and peptide coupling. Standard N‑Boc‑protected α‑amino acids (e.g., Boc‑L‑Leu‑OH) undergo measurable racemization during DIC/HOBt‑mediated couplings; the extent of racemization for Boc‑L‑Leu‑OH phenacyl ester coupling was quantified and found to increase markedly when HOBt was present [1]. In contrast, α,α‑disubstituted amino acids cannot enolize at the α‑carbon and are chirally inert under all standard coupling conditions [2]. The commercial specification for the title compound includes a defined (S)‑configuration and 95% chemical purity, though enantiomeric excess is not explicitly certified on the standard Certificate of Analysis .

Racemization suppression Peptide coupling α,α‑Disubstituted amino acid

Documented Synthetic Yields in the Multi‑Step Arginase Inhibitor Pathway Validate the Building Block's Utility

The title compound is structurally homologous to the penultimate intermediate (aldehyde 4) in Christianson's 2004 synthesis of AOH, the benchmark arginase inhibitor. Starting from commercial N‑Boc‑L‑glutamic acid α‑tert‑butyl ester, the published route proceeds through Wittig elongation (79% yield, complete E‑selectivity), hydrogenation (95% yield), DIBAL‑H reduction to the protected aldehyde (95% yield), and global TFA deprotection to AOH (63% yield), delivering an overall 45% yield over four steps [1]. The title compound, bearing a free α‑amine and a free α‑carboxylic acid in place of the aldehyde oxidation state, provides an entry point for convergent fragment coupling strategies that the fully protected aldehyde 4 or the fully deprotected AOH cannot accommodate. No alternative building block (e.g., 7‑(tert‑butoxy)‑7‑oxoheptanoic acid or Boc‑7‑Ahp‑OH) has been demonstrated in a comparable multi‑step inhibitor synthesis with published yields .

Arginase inhibitor synthesis AOH synthesis Wittig olefination DIBAL-H reduction

All‑Acid‑Labile Orthogonal Protection Architecture Enables Single‑Step Global Deprotection, Unlike Mixed Fmoc/tBu Strategies

The title compound employs exclusively acid‑labile protecting groups (two tert‑butyl esters and, optionally, a Boc group that can be installed on the free amine). Upon completion of peptide assembly, a single treatment with TFA (50–95% in CH₂Cl₂, 1–3 h) simultaneously removes all tert‑butyl‑based protections to liberate the fully deprotected amino acid residue [1]. In contrast, the Fmoc‑protected analog Fmoc‑Apm(OtBu)‑OH requires sequential orthogonal deprotections: piperidine (20% in DMF) for Fmoc removal, followed by TFA for tert‑butyl ester cleavage [2]. Mixed protection strategies introduce additional steps, increase cumulative mass loss, and risk incomplete deprotection. Selective Boc deprotection in the presence of tert‑butyl esters has been demonstrated with HCl/dioxane (4 M, 30 min, >90% yield) [3], while the reverse selectivity — tert‑butyl ester cleavage with Boc retention — is achievable with CeCl₃·7H₂O/NaI in acetonitrile (75–82% yield) [4], offering orthogonal control when the amine is Boc‑protected.

Orthogonal deprotection Boc-SPPS Global deprotection tert-Butyl ester

High‑Impact Application Scenarios for (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid


Convergent Synthesis of Arginase‑Targeted Transition‑State Analogue Inhibitors

The title compound serves as a late‑stage intermediate for (S)-2‑amino‑7‑oxoheptanoic acid (AOH) and its derivatives. Following the Christianson 2004 route, the protected aldehyde (homologous to the title compound) is advanced to AOH (Ki = 60 μM) in 63% yield after TFA deprotection [1]. The free α‑amine and α‑carboxylic acid on the title compound permit direct incorporation into peptide chains via standard coupling reagents (DIC/HOBt or TBTU/DIPEA) without the need for preliminary Boc‑installation, accelerating SAR exploration of arginase inhibitors.

Construction of Chirally Pure Peptidomimetics with Non‑Racemizing α,α‑Disubstituted Residues

Because the α‑carbon is fully substituted, the compound cannot racemize during activation or coupling. This property is critical for synthesizing diastereomerically pure peptidomimetics where even 1–2% epimerization would require costly chiral chromatographic separation. The compound's free α‑amine and α‑carboxylic acid enable standard Fmoc‑ or Boc‑SPPS incorporation as a non‑canonical residue, while the two tert‑butyl esters remain intact until the final global deprotection [2].

Orthogonal Deprotection Strategy for Branched or Cyclized Peptide Architectures

The two tert‑butyl esters (α‑COOtBu and ω‑COOtBu) can be deprotected selectively or simultaneously. Global TFA treatment liberates both carboxyl groups for metal chelation, cross‑linking, or macrocyclization in a single operation [3]. Alternatively, for stepwise orthogonal strategies, the α‑amine can first be Boc‑protected, after which the ω‑tert‑butyl ester is selectively cleaved with CeCl₃·7H₂O/NaI (75–82% yield) to install a first functionality, followed by TFA cleavage of the remaining protections [4].

Crystalline, Storable Precursor for Aldehyde‑Containing Enzyme Inhibitor Libraries

The unprotected (S)-2‑amino‑7‑oxoheptanoic acid (AOH) exists in equilibrium between the aldehyde and gem‑diol forms and is prone to air oxidation. The title compound, as a crystalline solid with mp ∼100–105 °C and a recommended storage temperature of 2–8 °C, provides a bench‑stable, shippable form of the AOH scaffold . Reduction of the ω‑ester to the aldehyde (DIBAL‑H, −78 °C, 45 min, 95% yield as demonstrated by Christianson [1]) followed by TFA deprotection cleanly generates AOH on demand, minimizing degradation losses in compound management workflows.

Quote Request

Request a Quote for (S)-2-Amino-7-tert-butoxy-2-(tert-butoxycarbonyl)-7-oxoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.